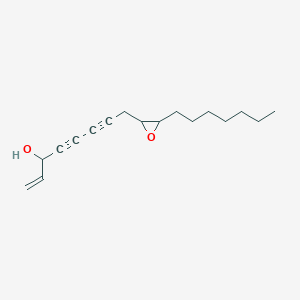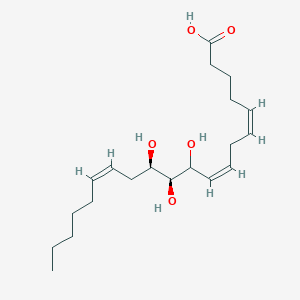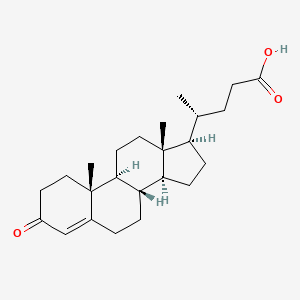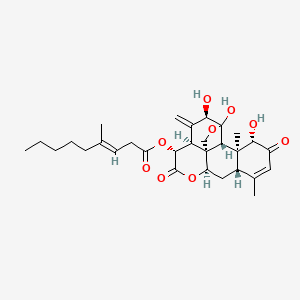![molecular formula C14H13N3O2 B1236132 N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide](/img/structure/B1236132.png)
N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide is a member of benzoic acids.
Applications De Recherche Scientifique
Electrophoretic Separation Studies
N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide and related substances have been studied in the context of nonaqueous capillary electrophoresis. This method is effective for separating complex mixtures and analyzing chemical compounds in various substances, which is important for quality control in pharmaceuticals (Ye et al., 2012).
Histone Deacetylase Inhibition
Research on similar compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has revealed their role as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer therapy by affecting gene expression and cell proliferation (Zhou et al., 2008).
Comparative Molecular Field Analysis
Studies involving benzamides, which are structurally similar to N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide, have used Comparative Molecular Field Analysis (CoMFA) for understanding the relationship between molecular structure and biological activity. This analysis aids in the design of more effective drugs (Parate et al., 2005).
Crystal Structure Studies
The crystal structures of certain benzamides have been studied, providing insights into their molecular arrangements and interactions. Understanding crystal structures is key for drug design and predicting compound behavior (Kubicki et al., 2000).
Cytotoxic Activity Analysis
The synthesis and structural analysis of various benzamide derivatives and their metal complexes have been explored, particularly for their cytotoxic activity against various cancer cell lines. These studies are crucial in developing new anticancer agents (Adhami et al., 2014).
Fluorescent Anion Sensing
Certain benzamide derivatives have been used to develop fluorescent anion sensors. These sensors have applications in detecting anions in aqueous environments, which is valuable in environmental monitoring and analysis (Dorazco‐González et al., 2014).
Application in C-H Bond Activation
N-amino-7-azaindole, structurally similar to N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide, has been used in ruthenium-catalyzed oxidative annulation processes. This showcases the compound's role in facilitating complex chemical reactions, which is significant in synthetic chemistry (Sagara et al., 2019).
Aggregation Enhanced Emission Studies
Research on pyridyl substituted benzamides has explored their properties in aggregation enhanced emission. Such studies are vital for developing new materials with advanced optical properties (Srivastava et al., 2017).
Antibacterial Activity Research
Studies have been conducted on benzamides like N-(3-Hydroxy-2-pyridyl)benzamides for their antibacterial activity. This research is crucial for the development of new antibacterial agents and understanding their mechanism of action (Mobinikhaledi et al., 2006).
Propriétés
Nom du produit |
N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-[(6-methylpyridin-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H13N3O2/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19) |
Clé InChI |
BCLLGYXPSYLYTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)NC(=O)C2=CC=CC=C2 |
Solubilité |
0.8 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-ethyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B1236053.png)
![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)
![(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1236055.png)
![6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1236057.png)
![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)





![(9E,12E)-N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1236072.png)